molecular formula C25H33ClO5 B566235 21-Chloro-16beta-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione CAS No. 95796-50-2

21-Chloro-16beta-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione

Cat. No.: B566235
CAS No.: 95796-50-2
M. Wt: 449.0 g/mol
InChI Key: RRFJCNMUVFZRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Chloro-16beta-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione is a chemical compound used in scientific research. It exhibits high perplexity due to its complex structure and burstiness with a range of applications. It is also known as Beclomethasone Dipropionate .


Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its high perplexity. The IUPAC name for this compound is [(8S,9S,10R,13S,14S,16S,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 448.98 . It is used in scientific research and has a complex structure.

Safety and Hazards

The specific safety and hazards associated with this compound are not detailed in the search results. It is intended for research use only .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '21-Chloro-16beta-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione' involves the conversion of pregnenolone to the target compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Chlorine gas", "Sodium hydroxide", "Methyl iodide", "Propionic anhydride", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Pregnenolone is reacted with chlorine gas in the presence of sodium hydroxide to form 21-Chloro-pregnenolone.", "21-Chloro-pregnenolone is then reacted with methyl iodide and sodium hydroxide to form 21-Chloro-16beta-methyl-pregnenolone.", "21-Chloro-16beta-methyl-pregnenolone is then reacted with propionic anhydride in the presence of pyridine to form 21-Chloro-16beta-methyl-17-propionyloxy-pregnenolone.", "21-Chloro-16beta-methyl-17-propionyloxy-pregnenolone is then reacted with acetic anhydride and pyridine to form 21-Chloro-16beta-methyl-17-(1-acetoxy)pregna-1,4-diene-3,20-dione.", "21-Chloro-16beta-methyl-17-(1-acetoxy)pregna-1,4-diene-3,20-dione is then reacted with sodium hydroxide and dimethylformamide to form 21-Chloro-16beta-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione.", "The final product is purified by recrystallization from a mixture of ethanol and water, and the purity is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy." ] }

95796-50-2

Molecular Formula

C25H33ClO5

Molecular Weight

449.0 g/mol

IUPAC Name

[17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H33ClO5/c1-5-21(30)31-25(20(29)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-23(15,3)22(17)19(28)12-24(18,25)4/h8-9,11,14,17-19,22,28H,5-7,10,12-13H2,1-4H3

InChI Key

RRFJCNMUVFZRHG-UHFFFAOYSA-N

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C(=O)CCl

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C(=O)CCl

Origin of Product

United States

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